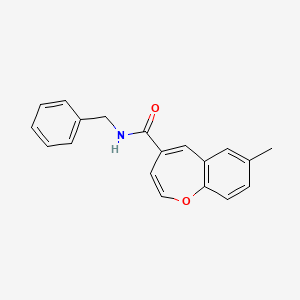

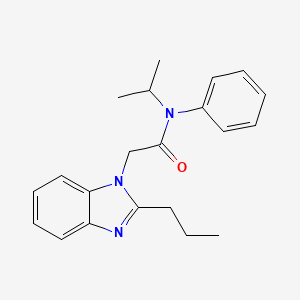

![molecular formula C6H8N2O3S B2365792 Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate CAS No. 253178-94-8](/img/structure/B2365792.png)

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate and its derivatives have been extensively studied in the context of their synthesis and potential pharmacological applications. For instance, Siddiqui et al. (2014) explored the synthesis of various derivatives and found them to be potential antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of the α-chymotrypsin enzyme (Siddiqui et al., 2014).

Antidiabetic Properties

The research by Vijayan, Manju Pt, and Leyana Pn (2021) demonstrated the anti-diabetic properties of benzothiazole substituted oxadiazole derivatives, emphasizing the potential of these compounds in managing diabetes (Vijayan, Manju Pt, & Leyana Pn, 2021).

Anticancer Evaluation

Some studies have evaluated the anticancer potential of 1,3,4-oxadiazole derivatives. Salahuddin et al. (2014) found that certain derivatives were active against breast cancer cell lines, highlighting the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).

Antimicrobial Activities

Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, providing insights into their potential application in material sciences (Ammal, Prajila, & Joseph, 2018).

Structural and Computational Analysis

The crystal structure analysis of various derivatives, such as the study by Zareef, Iqbal, Arfan, and Parvez (2008), provides valuable information on the molecular arrangement and potential interactions of these compounds (Zareef, Iqbal, Arfan, & Parvez, 2008).

Mecanismo De Acción

While the specific mechanism of action for “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” is not mentioned in the search results, oxadiazoles in general have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor antioxidant properties .

Direcciones Futuras

Oxadiazoles have established their potential for a wide range of applications and more up thrust is now placed on molecules for drug designing . They have been established themselves as potential high-energy core . Therefore, future research could focus on exploring the potential applications of “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” in various fields such as material science, medicinal chemistry, and high energy molecules .

Propiedades

IUPAC Name |

methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIGWRLYUMSKQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC1=NOC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)

![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)